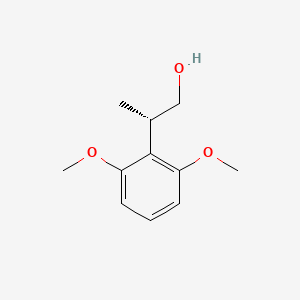
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol, also known as 2,6-DMPAP, is a chemical compound that belongs to the family of phenylpropanoids. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has been the focus of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound acts as a positive allosteric modulator of the NMDA receptor, enhancing its activity and promoting the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Biochemical and Physiological Effects
In addition to its neuroprotective effects, (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol has been shown to have other biochemical and physiological effects. For instance, it has been demonstrated to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in lab experiments is its ability to selectively modulate the activity of the NMDA receptor without causing toxic effects. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively low potency compared to other NMDA receptor modulators such as memantine.
Direcciones Futuras
There are several future directions for the scientific research of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol. One of the most promising areas is in the development of novel therapeutic agents for neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and promote neuronal survival, making it a potential candidate for the treatment of Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of this compound in other areas such as oncology and immunology.
Métodos De Síntesis
The synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol can be achieved through various methods, including the use of Grignard reagents, reduction of the corresponding ketone, and the use of palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,6-dimethoxybenzaldehyde with propan-2-ol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Aplicaciones Científicas De Investigación
The potential applications of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol in scientific research are vast. One of the most promising areas is in the field of pharmacology, where it has been shown to exhibit neuroprotective effects. Studies have demonstrated that this compound can protect against neuronal damage caused by oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2S)-2-(2,6-dimethoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUTYHIBDTKSV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,6-Dimethoxyphenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)
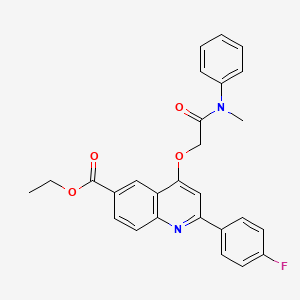
![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
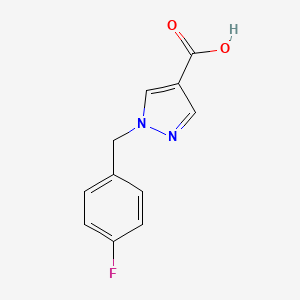
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)
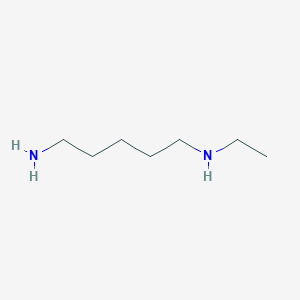
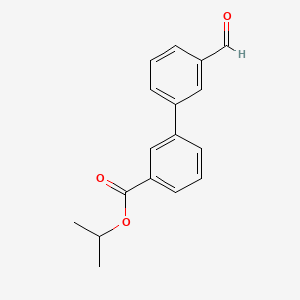
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
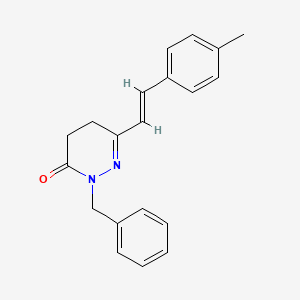

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)